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Compound of Interest

Compound Name: Naveglitazar racemate

Cat. No.: B15125842 Get Quote

For drug development professionals and researchers, understanding the full side-effect profile

of a therapeutic candidate is as crucial as evaluating its efficacy. This guide provides a detailed

comparison of the adverse effects associated with two dual peroxisome proliferator-activated

receptor (PPAR) α/γ agonists, Naveglitazar racemate and Tesaglitazar. Both compounds

showed promise in treating metabolic disorders but were ultimately discontinued due to

significant safety concerns.

This comparison summarizes the key adverse findings from preclinical and clinical studies,

presents available quantitative data, and outlines the experimental methodologies used to

identify these side effects.
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Feature Naveglitazar Racemate Tesaglitazar

Primary Reason for

Discontinuation

Urothelial carcinogenesis

(bladder cancer) observed in

preclinical rat studies.[1][2][3]

Unfavorable risk-benefit profile

in Phase III clinical trials,

including cardiovascular and

renal toxicity.[4]

Key Adverse Effects

- Urothelial hyperplasia and

proliferation[1][2] - Bladder

tumors in female rats[1][3]

- Increased serum creatinine

(renal toxicity)[5][6] -

Congestive heart failure[4] -

Peripheral edema - Weight

gain - Discontinuations due to

hematologic and clinical-

chemistry criteria at higher

doses[6]

Commonly Reported (Less

Severe) Adverse Events

Specific data for less severe

adverse events in humans is

limited due to early

discontinuation.

- Respiratory infections[7][8] -

Gastrointestinal symptoms[7]

[8]

Detailed Side Effect Profile
Naveglitazar Racemate
The development of Naveglitazar, a γ-dominant dual PPARα/γ agonist, was halted due to

findings of urothelial carcinogenesis in preclinical studies.[1][3] It is important to note that while

the user requested information on "Naveglitazar racemate," the available scientific literature

primarily refers to "Naveglitazar." It is common practice for initial preclinical toxicology studies

to be conducted on the racemic mixture.

The most significant adverse finding was the development of bladder tumors, predominantly in

high-dose female Fischer 344 rats during a 2-year carcinogenicity study.[1][3] This was

accompanied by non-neoplastic changes in the urothelium, including hypertrophy (an increase

in cell size) and increased cell proliferation.[1][2] Notably, these urothelial changes were not

associated with the formation of urinary stones (urolithiasis), suggesting a direct proliferative

effect of the compound on the bladder lining.[1][2]
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Tesaglitazar
Tesaglitazar, another dual PPARα/γ agonist, progressed further into Phase III clinical trials (the

GALLANT and GALEX programs) before its development was terminated.[4] The

discontinuation was prompted by an unfavorable risk-benefit assessment, with key concerns

surrounding cardiovascular and renal safety.[4]

In a 12-week, dose-ranging clinical trial (NCT00280865), the most frequently reported adverse

events were respiratory infections and gastrointestinal symptoms; however, their incidence was

comparable to that of the placebo group.[7][8] Of greater concern was the observation of an

increased frequency of discontinuations from the study at higher doses (≥ 1.0 mg) due to pre-

specified hematologic and clinical-chemistry criteria.[6]

A 24-week study in insulin-treated type 2 diabetes patients (GALLANT 9) found that while

Tesaglitazar was generally well-tolerated, it was associated with a greater increase in serum

creatinine levels compared to placebo, indicating potential renal impairment.[5] The broader

Phase III program revealed more serious safety signals, including congestive heart failure.[4]

Experimental Protocols
Preclinical Carcinogenicity Assessment of Naveglitazar
The carcinogenic potential of Naveglitazar was evaluated in a 2-year study using Fischer 344

rats.[1] Key aspects of the methodology included:

Animal Model: Fischer 344 rats.[1]

Duration: 2 years.[1]

Endpoints: Histopathological examination of the urinary bladder for neoplastic and non-

neoplastic changes. An 18-month investigative study also characterized changes in urine

composition and urothelial morphology.[1]

A critical component of this assessment was the investigation into the potential role of

urolithiasis. This involved the analysis of urine for crystal formation and examination of the

bladder for the presence of stones, which were not found to be associated with the observed

urothelial proliferation.[1][2]
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Clinical Safety Assessment of Tesaglitazar
The safety of Tesaglitazar was assessed in multiple randomized, double-blind, placebo-

controlled clinical trials. A representative example is the 12-week dose-finding study

(NCT00280865):

Study Design: Multicenter, randomized, double-blind, placebo-controlled.[7]

Patient Population: 390 non-diabetic patients with hypertriglyceridemia and abdominal

obesity.[7]

Intervention: Oral Tesaglitazar (0.1, 0.25, 0.5, and 1.0 mg/day) or placebo.[7]

Safety Monitoring: Collection of all adverse events, with a focus on predefined hematologic

and clinical-chemistry parameters that could lead to discontinuation.[6] Standard laboratory

tests, including serum creatinine, were monitored.

Signaling Pathways and Experimental Workflows
The development of adverse effects with dual PPARα/γ agonists is linked to their mechanism of

action. The following diagrams illustrate the general signaling pathway of these compounds

and a typical workflow for preclinical toxicology assessment.
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General Signaling Pathway of Dual PPARα/γ Agonists
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General Signaling Pathway of Dual PPARα/γ Agonists
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Preclinical Toxicology Assessment Workflow for a PPAR Agonist
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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